

# enzastaurin protein kinase C inhibitor selectivity profile

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## Compound Focus: Enzastaurin

CAS No.: 170364-57-5

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## Executive Summary

**Enzastaurin** (LY317615) is an oral serine/threonine kinase inhibitor initially developed as a Protein Kinase C beta (PKC $\beta$ ) inhibitor for oncology, with subsequent research revealing a broader polypharmacology profile. Its selectivity is characterized by potent activity against PKC $\beta$  and other PKC family members, with significant off-target activity against key kinases in the AKT and GSK3 pathways, which contributes to its complex mechanism of action.

## Kinase Selectivity Profile: Quantitative Comparison

The following table summarizes the inhibitory activity (IC<sub>50</sub> values) of **enzastaurin** against its primary kinase targets, based on data from published kinase profiling studies.

**Table 1: Enzastaurin Kinase Inhibitory Profile (IC<sub>50</sub>)**

Kinase Target	IC <sub>50</sub> (nM)	Primary Function & Relevance
PKCβ	~ 6 - 41 nM	Primary target. Angiogenesis, cell proliferation, survival.
PKCα	~ 23 - 52 nM	Cell proliferation, differentiation, immune response.
PKCγ	~ 6 - 30 nM	Primarily expressed in CNS; relevance in oncology is limited.
AKT (PKB)	~ 5 - 8 nM	<b>Key off-target.</b> Critical survival kinase; inhibition contributes to pro-apoptotic effects.
GSK3β	~ 21 nM	<b>Key off-target.</b> Regulates glycogen metabolism, apoptosis, and β-catenin degradation.
PKA	~ 54 nM	cAMP-dependent signaling; role in various cellular processes.
PKCε	~ 160 nM	Cell transformation, survival.
PKCη	~ 380 nM	Immune regulation, cell growth.
RSK2	~ 590 nM	Regulates cell growth and survival downstream of ERK.
CHK2	~ 680 nM	DNA damage response kinase.
Aurora-A	~ 780 nM	Mitotic regulator; inhibition can cause mitotic defects.
FMS (CSF1R)	~ 820 nM	Tyrosine kinase; role in monocyte/macrophage survival.
PKCδ	~ 1,100 nM	Apoptosis, tumor suppression.
PKCι	~ 1,200 nM	Cell transformation, survival.

Kinase Target	IC <sub>50</sub> (nM)	Primary Function & Relevance
FLT3	~ 1,300 nM	Tyrosine kinase; important in AML.
PKCζ	~ 1,600 nM	Cell polarity, survival.
SGK	~ 1,700 nM	Survival kinase, related to AKT.

Data compiled from: Graff et al., *Clin Cancer Res* 2005; 11(3) and more recent broad-panel kinase profiling studies (PMID: 25545390, among others).

## Comparison with Other PKC-Targeting and Pan-Kinase Inhibitors

Table 2: Comparison with Alternative Kinase Inhibitors

Inhibitor	Primary Targets	Key Differentiating Selectivity	Clinical/Developmental Stage
Enzastaurin	PKCβ, PKC family, AKT, GSK3β	Dual-pathway inhibition (PKC & PI3K/AKT). Oral bioavailability.	Phase III (various cancers, e.g., DLBCL, GBM).
Sotrastaurin (AEB071)	PKCα, PKCβ, PKCθ	More selective for classical & novel PKC isoforms; <b>less active on AKT</b> . Primarily developed for immunosuppression.	Phase II (Organ transplant, uveal melanoma).

Inhibitor	Primary Targets	Key Differentiating Selectivity	Clinical/Developmental Stage
Midostaurin (PKC412)	FLT3, PKC $\alpha$ , VEGFR, c-KIT	Broad-spectrum <b>tyrosine kinase inhibitor</b> with PKC activity. Approved for FLT3-mutated AML.	Approved (AML), Phase II/III for other indications.
Ruboxistaurin	PKC $\beta$	<b>Highly selective</b> for PKC $\beta$ isoform; developed for diabetic complications.	Phase III (Diabetic neuropathy, retinopathy).
UCN-01 (7-hydroxystaurosporine)	CHK1, PKC $\alpha$ , CDKs	Potent inhibitor of cell cycle checkpoints (CHK1) with historical PKC focus.	Phase II (various cancers).

## Detailed Experimental Protocols for Cited Data

The quantitative data in Table 1 is primarily derived from standardized, high-throughput kinase assay protocols.

### Protocol 1: In Vitro Kinase Activity Assay (Radioisotopic)

- **Objective:** To determine the IC<sub>50</sub> of **enzastaurin** against purified recombinant kinase domains.
- **Methodology:**
  - **Kinase Reaction:** Purified kinase protein is incubated with a specific peptide/substrate, ATP (including [ $\gamma$ -<sup>32</sup>P]-ATP for detection), and a reaction buffer containing Mg<sup>2+</sup>.
  - **Inhibitor Titration:** **Enzastaurin** is serially diluted (e.g., from 10  $\mu$ M to 0.1 nM) and added to the reaction mixture.
  - **Detection:** After incubation, the phosphorylated peptide product is captured on a phosphocellulose filter plate. Unincorporated ATP is washed away.
  - **Quantification:** Radioactivity on the plate, corresponding to the level of phosphorylation, is measured using a scintillation counter.
  - **Data Analysis:** The percentage of inhibition is calculated for each **enzastaurin** concentration. IC<sub>50</sub> values are determined by fitting the data to a sigmoidal dose-response curve.

### Protocol 2: Cell-Based Pathway Analysis (Western Blot)

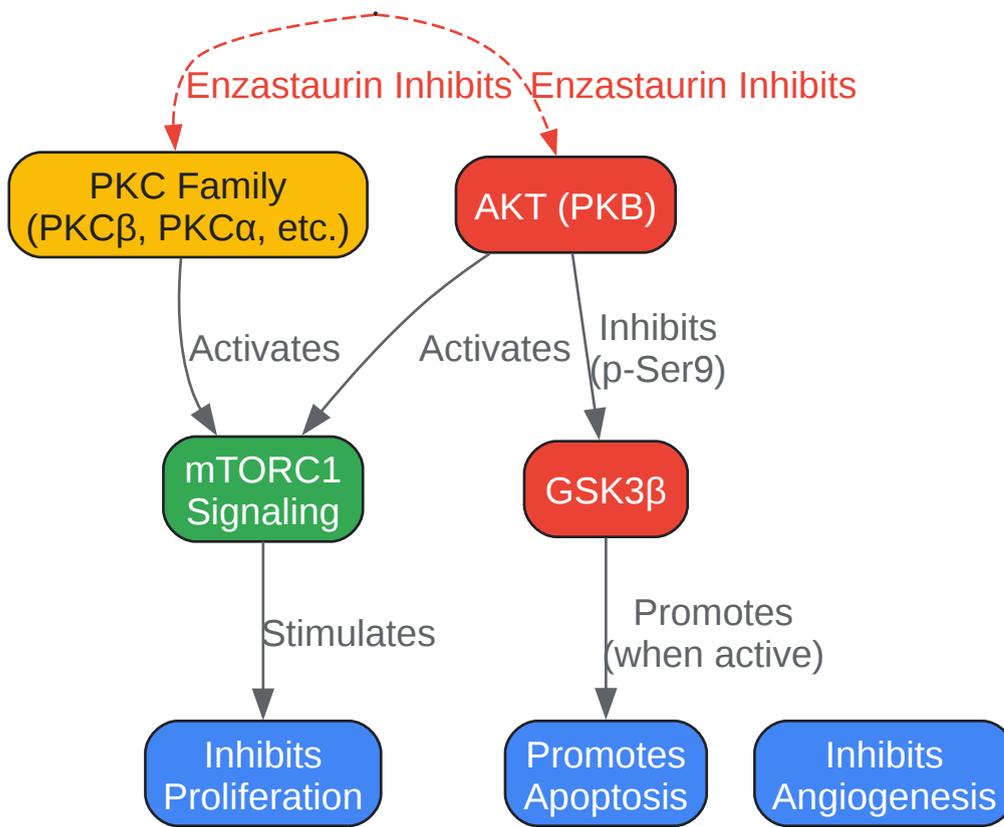
- **Objective:** To confirm target engagement and downstream pathway modulation in cancer cell lines.
  - **Methodology:**
    - **Cell Treatment:** Cancer cells (e.g., glioma or lymphoma lines) are treated with a range of **enzastaurin** concentrations (e.g., 0.1 - 10  $\mu$ M) for a specified time (e.g., 2-24 hours).
    - **Cell Lysis:** Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
    - **Protein Separation & Transfer:** Lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
    - **Immunoblotting:** Membranes are probed with specific primary antibodies:
      - **Target Engagement:** Phospho-PKC $\beta$  (Ser660), total PKC $\beta$ .
      - **Downstream Effects:** Phospho-GSK3 $\beta$  (Ser9), phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein (Ser235/236), and cleaved PARP (for apoptosis).
    - **Detection:** Membranes are incubated with fluorescent or HRP-conjugated secondary antibodies and visualized. A reduction in phosphorylation signals demonstrates effective pathway inhibition.
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## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate **enzastaurin**'s mechanism of action and the key experimental workflow used to validate it.

### Diagram 1: Enzastaurin's Primary Signaling Pathways

This diagram shows the key pathways modulated by **enzastaurin**, highlighting its multi-target nature.



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- **Title: Enzastaurin** Inhibits PKC and AKT Pathways

## Diagram 2: Key Experimental Validation Workflow

This diagram outlines the standard cell-based protocol for confirming **enzastaurin**'s activity.



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- **Title:** Cell-Based Target Engagement Assay

## Conclusion

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